molecular formula C8H15NO2 B2847753 Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate CAS No. 114745-45-8; 197916-36-2

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate

Cat. No.: B2847753
CAS No.: 114745-45-8; 197916-36-2
M. Wt: 157.213
InChI Key: AGCJYTRMZBPEEO-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate typically involves the esterification of cis-2-Aminocyclopentanecarboxylic acid with ethanol. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound often employs green strategies, such as enzymatic catalysis. For instance, Candida antarctica lipase B (CALB) can be used to catalyze the hydrolysis of carbocyclic β-amino esters in organic media under solvent-free and ball-milling conditions . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound acts as a substrate for enzymes like Candida antarctica lipase B, facilitating the hydrolysis of β-amino esters . The enantioselective nature of these reactions is crucial for the production of enantiomerically pure compounds, which are essential in drug development and other applications.

Comparison with Similar Compounds

Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for high enantioselectivity in enzymatic reactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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